![molecular formula C13H19ClN2O3S B2433953 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 379255-39-7](/img/structure/B2433953.png)
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide
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Overview
Description
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is a chemical compound with the IUPAC name 2-chloro-N-{3-[(diethylamino)sulfonyl]-4-methylphenyl}acetamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide is 304.8 . It is a powder at room temperature .Scientific Research Applications
Environmental Impact and Degradation Studies
Advanced Oxidation Processes (AOPs) in Water Treatment
The compound has relevance in studies involving the degradation of pharmaceuticals like acetaminophen in aqueous environments, using Advanced Oxidation Processes (AOPs). Such processes result in various kinetics, mechanisms, and by-products. This research is vital in enhancing the degradation of pollutants like acetaminophen by AOP systems, ensuring environmental safety (Qutob et al., 2022).
Ecotoxicology and Environmental Safety
Herbicide Impact on Health and Environment
Studies have also examined the impact of chlorophenoxy compounds, including herbicides like 2,4-D and MCPA, on environmental and human health. This systematic review evaluates epidemiologic, toxicological, pharmacokinetic, and biomonitoring studies to understand the potential carcinogenic modes of action of these herbicides. While these studies highlight a possible increased risk for lymphohematopoietic cancers, there's no conclusive evidence supporting a genotoxic mode of action. The interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings, remains largely unknown, suggesting a need for further research (Stackelberg, 2013).
Chemical Synthesis and Reactivity
Utility in Heterocyclic Synthesis
The compound is an essential intermediate in synthesizing various heterocyclic systems, crucial for developing synthetically useful and novel compounds. This area of research is significant in medicinal chemistry and drug development, indicating the compound's relevance in synthesizing biologically active molecules (Gouda et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(5-2)20(18,19)12-8-11(7-6-10(12)3)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGXLOYZXZMPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide |
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